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Compound of Interest

Compound Name: 3-(Trifluoromethoxy)phenol

Cat. No.: B139506

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Trifluoromethoxy)phenol (CAS No. 827-99-6), a key intermediate in the synthesis of
pharmaceuticals and agrochemicals.[1] The unique trifluoromethoxy group enhances its
reactivity and solubility, making it a valuable component in drug development, particularly for
compounds targeting neurological disorders.[1] This document compiles available
spectroscopic information and presents detailed experimental protocols for obtaining such
data.

Spectroscopic Data Summary

While direct quantitative spectroscopic data for 3-(Trifluoromethoxy)phenol is primarily held
in commercial databases, this section summarizes the available information and expected
spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-
(Trifluoromethoxy)phenol, both *H and 3C NMR spectra provide key insights into its aromatic
and substituent groups.

IH NMR Data
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Specific chemical shift and coupling constant data for 3-(Trifluoromethoxy)phenol are
available through commercial databases such as those provided by Sigma-Aldrich Co. LLC.[2]

Expected Chemical o Expected Coupling
Proton _ Expected Multiplicity
Shift (ppm) Constants (Hz)

J (ortho) =7-9, J

Ar-H 6.8-7.5 m (multiplet) (meta) = 2-3, J (para)
=0-1
-OH 5.0-8.0 br s (broad singlet) N/A

13C NMR Data

13C NMR spectral data for 3-(Trifluoromethoxy)phenol is available from Wiley-VCH GmbH
through SpectraBase.[2]

Carbon Expected Chemical Shift (ppm)

C-O (Aromatic) 155 - 160

C-OCFs (Aromatic) 148 - 152

C-H (Aromatic) 110-135

-OCFs3 118 - 122 (quartet, *JCF = 255-260 Hz)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-(Trifluoromethoxy)phenol would be characterized by the vibrations of its
hydroxyl, aromatic, and trifluoromethoxy groups.[2]
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Expected Wavenumber

Vibrational Mode Intensity
(cm~)
O-H stretch (phenol) 3200 - 3600 Strong, Broad
C-H stretch (aromatic) 3000 - 3100 Medium
C=C stretch (aromatic) 1450 - 1600 Medium to Strong
C-F stretch (CF3) 1100 - 1300 Very Strong
C-O stretch (phenol) 1200 - 1260 Strong
C-O-C stretch (ether) 1000 - 1300 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.

lon Expected m/z Notes
[M]*+ 178.02 Molecular ion
[M-H]* 177.02 Loss of a hydrogen atom
Loss of the trifluoromethyl
[M-CFs]* 109.03
group
[CeHsO]* 93.03 Phenoxy cation

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for 3-
(Trifluoromethoxy)phenol are outlined below.

NMR Spectroscopy

1H and 13C NMR Spectroscopy
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e Sample Preparation: A sample of 5-10 mg of 3-(Trifluoromethoxy)phenol is dissolved in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.
A small amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00).

 Instrumentation: Spectra are acquired on a Bruker WM-360 spectrometer or an equivalent
instrument.[2]

e 1H NMR Acquisition: The *H NMR spectrum is recorded at a frequency of 360 MHz. A
sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: The 3C NMR spectrum is recorded at a frequency of 90 MHz. Proton
decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and
the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the
TMS signal.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: As 3-(Trifluoromethoxy)phenol is a liquid at room temperature, the
spectrum can be obtained using the neat technique. A thin film of the liquid is placed
between two KBr or NaCl plates.[2] Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[2]

 Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used.[2]

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm™1).

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry
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e Sample Introduction: A dilute solution of 3-(Trifluoromethoxy)phenol in a volatile solvent
(e.g., methanol, dichloromethane) is introduced into the ion source via a direct insertion
probe or through a gas chromatograph (GC-MS).

 Instrumentation: A standard electron ionization mass spectrometer is used.

« lonization: The sample is vaporized and bombarded with a beam of electrons (typically at 70
eV) to induce ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, and the data is plotted as
a mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 3-(Trifluoromethoxy)phenol.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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